7-methyl-4-((2-methylpiperidin-1-yl)methyl)-2H-chromen-2-one hydrochloride
CAS No.: 1177689-80-3
Cat. No.: VC11910729
Molecular Formula: C17H22ClNO2
Molecular Weight: 307.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1177689-80-3 |
|---|---|
| Molecular Formula | C17H22ClNO2 |
| Molecular Weight | 307.8 g/mol |
| IUPAC Name | 7-methyl-4-[(2-methylpiperidin-1-yl)methyl]chromen-2-one;hydrochloride |
| Standard InChI | InChI=1S/C17H21NO2.ClH/c1-12-6-7-15-14(10-17(19)20-16(15)9-12)11-18-8-4-3-5-13(18)2;/h6-7,9-10,13H,3-5,8,11H2,1-2H3;1H |
| Standard InChI Key | JJYANVAYKHASTM-UHFFFAOYSA-N |
| SMILES | CC1CCCCN1CC2=CC(=O)OC3=C2C=CC(=C3)C.Cl |
| Canonical SMILES | CC1CCCCN1CC2=CC(=O)OC3=C2C=CC(=C3)C.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound features a chromen-2-one core (a bicyclic structure comprising fused benzene and pyrone rings) substituted at the 4-position with a (2-methylpiperidin-1-yl)methyl group and at the 7-position with a methyl group . Protonation of the piperidine nitrogen forms the hydrochloride salt, enhancing solubility for pharmacological applications. Key structural identifiers include:
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IUPAC Name: 7-methyl-4-[(2-methylpiperidin-1-yl)methyl]chromen-2-one hydrochloride
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SMILES: CC1CCCCN1CC2=CC(=O)OC3=C2C=CC(=C3)C.Cl
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₇H₂₂ClNO₂ | |
| Molecular Weight | 307.8 g/mol | |
| Parent Compound CID | 4888108 | |
| Salt Form | Hydrochloride | |
| CAS Registry | 1177689-80-3 |
Synthesis and Manufacturing
Synthetic Pathways
The synthesis typically involves a multi-step process:
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Core Formation: Condensation of resorcinol with β-keto esters under acidic conditions yields the chromenone backbone .
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Mannich Reaction: Introduction of the (2-methylpiperidin-1-yl)methyl group at the 4-position via a Mannich reaction with formaldehyde and 2-methylpiperidine.
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Salt Formation: Treatment with hydrochloric acid converts the free base to the hydrochloride salt .
A modified Baker-Venkatraman Transformation (BVT) optimizes substituent placement, as demonstrated in analogous coumarin syntheses . For example, Gadkhe et al. (2017) achieved 66% yields for similar structures using KOH-mediated rearrangements in pyridine .
Table 2: Key Synthetic Reactions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Condensation | Resorcinol, β-keto ester, H₂SO₄ | ~60-70% | |
| Mannich | Formaldehyde, 2-methylpiperidine | ~50-65% | |
| Salt Prep | HCl in ethanol | >90% |
Research Gaps and Future Directions
Unanswered Questions
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Pharmacokinetics: Absorption, distribution, metabolism, and excretion (ADME) profiles remain uncharacterized.
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Toxicity: No in vivo toxicological data exist for this specific compound.
Proposed Studies
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Structure-Activity Relationships (SAR): Systematic modification of the piperidine and chromenone substituents.
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Therapeutic Target Screening: High-throughput assays against cancer cell lines (e.g., MCF-7, A549) and neurological targets (e.g., NMDA receptors).
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